2,3-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
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Overview
Description
The compound is a benzamide derivative. Benzamides are a significant class of amide compounds. These compounds have been widely used in various industries such as medical, industrial, biological, and potential drug industries .
Synthesis Analysis
Benzamide compounds can be synthesized starting from benzoic acid derivatives and amine derivatives . A common method for amide synthesis involves the activation of carboxylic acids, particularly for amide synthesis . One such reagent used for this reaction is DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride) .Scientific Research Applications
Anticancer Activity
- A study by Ravinaik et al. (2021) in the Russian Journal of Organic Chemistry reported the synthesis and evaluation of N-substituted benzamides for anticancer activity against various cancer cell lines. They found that some derivatives showed higher anticancer activities than the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antioxidant Studies
- Ahmad et al. (2012) in Medicinal Chemistry Research synthesized novel N-substituted benzyl/phenyl benzamides and evaluated their antioxidant activities. They discovered that most compounds possessed moderate to significant radical scavenging activity (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).
Antihyperglycemic Agents
- Nomura et al. (1999) in Bioorganic & Medicinal Chemistry Letters identified benzamide derivatives with potential as antidiabetic agents (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).
Photo-Physical Properties
- Padalkar et al. (2011) in the Journal of Fluorescence studied the photo-physical properties of synthesized benzamide derivatives, finding that they show excited state intra-molecular proton transfer pathway characteristics (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).
Antimicrobial Activity
- Yakan et al. (2020) in Research on Chemical Intermediates synthesized novel benzamide compounds with significant in vitro antibacterial activity against various bacterial strains (Yakan, Cakmak, Kutuk, Yenigun, & Ozen, 2020).
Corrosion Inhibition
- Hu et al. (2016) in Corrosion Science synthesized benzothiazole derivatives as corrosion inhibitors for steel, demonstrating high inhibition efficiencies (Hu, Yan-bin, Ma, Zhu, Jun, Li, & Cao, 2016).
Mechanism of Action
The mechanism of action of a specific benzamide derivative would depend on its structure and the context in which it’s used. For example, in the case of DMTMM, the carboxylic acid reacts with DMTMM to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-14-7-12-18-20(13-14)29-23(25-18)15-8-10-16(11-9-15)24-22(26)17-5-4-6-19(27-2)21(17)28-3/h4-13H,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGPXQZTIMYJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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